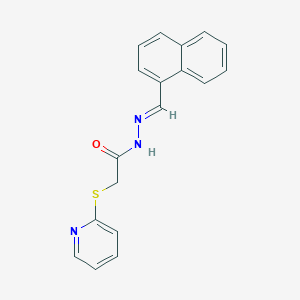
N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide
説明
N-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide, also known as QBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. QBH belongs to the class of hydrazide derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be mediated through the activation of caspases and the downregulation of anti-apoptotic proteins. N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has also been reported to inhibit the activity of key enzymes involved in the biosynthesis of mycobacterial cell wall components, which may contribute to its antitubercular activity.
Biochemical and physiological effects:
N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cellular respiration, the modulation of oxidative stress, and the regulation of immune responses. N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been reported to inhibit the activity of mitochondrial complex I, which is involved in the production of ATP through oxidative phosphorylation. N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has also been shown to modulate oxidative stress by increasing the levels of antioxidant enzymes and reducing the levels of reactive oxygen species. N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been reported to regulate immune responses by modulating the production of cytokines and chemokines.
実験室実験の利点と制限
N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has several advantages for laboratory experiments, including its high solubility in various solvents, its stability under different conditions, and its low toxicity. However, N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has some limitations, including its limited availability, its high cost, and its potential for off-target effects. Researchers need to carefully consider these factors when designing experiments involving N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide.
将来の方向性
There are several future directions for N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its pharmacokinetic and pharmacodynamic properties. N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide derivatives with improved potency and selectivity could also be developed for various therapeutic applications. Further studies are needed to fully understand the mechanism of action of N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide and its potential for clinical use.
科学的研究の応用
N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been extensively studied for its potential therapeutic properties, including its anticancer, antitubercular, and antifungal activities. N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. N'-(3-methoxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has also been reported to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, and various fungal strains, including Candida albicans and Aspergillus niger.
特性
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-24-16-7-4-5-14(11-16)12-20-22-18(23)13-25-19-10-9-15-6-2-3-8-17(15)21-19/h2-12H,13H2,1H3,(H,22,23)/b20-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLCCKFCPQIINH-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B3833733.png)

![ethyl N-[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]glycinate](/img/structure/B3833750.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B3833756.png)




![2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate](/img/structure/B3833814.png)



